molecular formula C22H18N4O6 B15204179 [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

Cat. No.: B15204179
M. Wt: 434.4 g/mol
InChI Key: QOYLFEOOSMDYPI-UHFFFAOYSA-N
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Description

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a quinoline ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and quinoline intermediates, followed by their coupling through esterification or amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis. Safety measures and environmental considerations are also crucial in industrial production to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methylsuccinic anhydride
  • Flobufen
  • Aliphatic Heterocycles
  • Acid Anhydrides
  • Esters
  • Ketones
  • Tetrahydrofurans

Uniqueness

Compared to these similar compounds, 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate stands out due to its combination of multiple functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C22H18N4O6/c1-25-19(23)18(20(28)26(2)22(25)30)16(27)11-32-21(29)13-10-15(17-8-5-9-31-17)24-14-7-4-3-6-12(13)14/h3-10H,11,23H2,1-2H3

InChI Key

QOYLFEOOSMDYPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)N

Origin of Product

United States

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